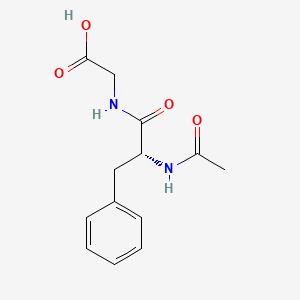

N-Acetyl-D-phenylalanylglycine

Description

Structure

3D Structure

Properties

CAS No. |

78422-11-4 |

|---|---|

Molecular Formula |

C13H16N2O4 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C13H16N2O4/c1-9(16)15-11(13(19)14-8-12(17)18)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t11-/m1/s1 |

InChI Key |

XCPSYFXODSNYLB-LLVKDONJSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Acetyl D Phenylalanylglycine

Chemoenzymatic Synthetic Approaches and Enantioselective Resolution

Chemoenzymatic methods offer the potential for high stereospecificity in peptide synthesis. However, the inherent preferences of enzymes like papain present unique challenges and opportunities for the synthesis of D-amino acid-containing peptides. Complementing these enzymatic approaches, classical chemical resolution techniques provide a robust pathway to enantiomerically pure starting materials.

Papain-Catalyzed Synthesis and Stereospecificity

Papain, a cysteine protease, is widely used in chemoenzymatic peptide synthesis due to its ability to catalyze the formation of peptide bonds. nih.govnih.gov The process generally involves two main steps: acylation, where the enzyme forms an acyl-intermediate with the substrate, and aminolysis, where a nucleophile (like an amino acid) attacks this intermediate to form a new peptide bond. acs.org

Papain's utility in synthesizing N-Acetyl-D-phenylalanylglycine is constrained by its pronounced stereospecificity. Like most proteases, papain displays a high preference for L-amino acids over their D-stereoisomer counterparts. nih.govacs.org Research has shown that while papain can recognize and attack both L- and D-amino acid esters to form the initial acyl-enzyme intermediate, the subsequent aminolysis step is the stereospecificity-limiting factor. nih.gov The catalytic activity of papain is significantly reduced in the polymerization of D-amino acids because the configuration of the D-acyl-intermediate hinders the effective nucleophilic attack required for peptide bond formation. nih.gov For example, the free-energy barrier for the aminolysis step is substantially higher for a D-amino acid compared to its L-enantiomer (e.g., 30 kcal/mol for d-Ala-OEt vs. 12 kcal/mol for l-Ala-OEt). nih.gov

Therefore, a direct, high-yield synthesis of this compound using papain-catalyzed coupling of an N-Acetyl-D-phenylalanine ester with glycine (B1666218) would be inefficient. The enzyme's preference would lead to very slow reaction rates and low product formation. nih.gov While papain has been successfully used to synthesize various dipeptides, these syntheses typically employ L-amino acids or achiral amino acids like glycine as the acyl donor. nih.govresearchgate.netkyoto-u.ac.jp

Resolution of Diastereomeric Salts for Enantiopure this compound

A more practical approach to obtaining enantiopure this compound is through the resolution of a racemic mixture. This is most effectively done by separating the enantiomers of the N-Acetyl-phenylalanine precursor before its coupling to glycine. The most common method for this is the crystallization of diastereomeric salts. wikipedia.orglibretexts.org

This process involves the following steps:

Salt Formation: A racemic mixture of N-Acetyl-DL-phenylalanine is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral base) in a suitable solvent. wikipedia.orglibretexts.org This reaction creates a mixture of two diastereomeric salts (e.g., N-Acetyl-D-Phe • D-base and N-Acetyl-L-Phe • D-base).

Separation: Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.orgsigmaaldrich.com By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize and precipitate from the solution, while the other remains dissolved. wikipedia.orgkesselssa.com

Isolation: The crystallized salt is separated by filtration.

Liberation: The pure enantiomer of N-Acetyl-D-phenylalanine is recovered by treating the separated diastereomeric salt with an acid or base to remove the chiral resolving agent. wikipedia.org

The success of this method depends on the availability of a suitable chiral resolving agent and the difference in solubility between the formed diastereomeric salts. wikipedia.orgrsc.org

Common Chiral Resolving Agents:

| Resolving Agent Type | Examples | Target Compound |

|---|---|---|

| Chiral Bases | 1-Phenylethylamine, Brucine, Quinine, 2-Amino-1-butanol | Racemic Acids (e.g., N-Acetyl-DL-phenylalanine) libretexts.org |

This resolution method provides a reliable pathway to obtain the required enantiomerically pure N-Acetyl-D-phenylalanine, which can then be used in subsequent chemical synthesis steps.

Chemical Synthesis Pathways and Peptide Coupling Strategies

Chemical synthesis offers versatile and well-established routes for constructing this compound, both on solid supports and in solution. The core of these methods is the formation of the amide bond between N-Acetyl-D-phenylalanine and glycine, a reaction facilitated by a variety of coupling reagents designed to maximize efficiency and minimize side reactions.

Solid-Phase Peptide Synthesis Adaptations

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, provides a streamlined method for peptide construction. peptide.com For this compound, the process would be adapted as follows:

Resin Anchoring: The C-terminal amino acid, glycine, is first attached to an insoluble polymer resin, such as a Rink amide resin. peptide.compacific.edu

Deprotection: The temporary protecting group on the α-amino group of the resin-bound glycine (typically an Fmoc group) is removed using a base like piperidine (B6355638) in DMF. pacific.edu

Coupling: The pre-activated N-Acetyl-D-phenylalanine is then coupled to the free amine of the glycine on the resin.

N-Terminal Acetylation (Capping): If the peptide were built from standard amino acids first, a final N-terminal acetylation step would be necessary. This "capping" is commonly performed using acetic anhydride (B1165640) with a mild base like Diisopropylethylamine (DIEA). wpmucdn.comstanford.edu This step ensures that the N-terminus is acetylated. wpmucdn.com In the case of this specific dipeptide, coupling N-Acetyl-D-phenylalanine directly is the most straightforward approach. More recent methods also describe using malonic acid as a precursor for an efficient in situ N-acetylation on the solid phase. rsc.orgresearchgate.net

Cleavage: Finally, the completed dipeptide is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA). peptide.com

The primary advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification simplified by washing the resin after each step. peptide.com

Solution-Phase Synthetic Routes and Optimization

Solution-phase synthesis is a classical and highly flexible approach. In this method, N-Acetyl-D-phenylalanine and a C-terminally protected glycine (e.g., glycine methyl ester) are dissolved in an appropriate organic solvent, and a coupling reagent is added to facilitate the formation of the peptide bond. bachem.com

Optimization of this route relies heavily on the choice of coupling reagents and reaction conditions to achieve high yields and purity. bachem.comuni-kiel.de Carbodiimides and onium salts are the two major classes of coupling reagents. bachem.compeptide.com

Carbodiimides , such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), activate the carboxylic acid. To minimize the significant risk of racemization, they are almost always used in combination with additives like 1-Hydroxybenzotriazole (HOBt). bachem.compeptide.com

Onium Salts (phosphonium or aminium) like PyBOP, HBTU, and HATU are highly efficient and fast-acting. bachem.compeptide.com These reagents typically require the presence of a non-nucleophilic base, such as DIEA or N-Methylmorpholine (NMM), to proceed. bachem.com

Table of Common Coupling Reagents for Solution-Phase Synthesis:

| Reagent Class | Example(s) | Key Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used; require additives like HOBt to suppress racemization. bachem.compeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient; PyAOP is particularly effective for sterically hindered couplings. uni-kiel.depeptide.com |

The choice of solvent, reaction temperature, and base are all critical parameters that must be optimized to maximize the yield and stereochemical purity of the final product.

Racemization Control and Stereochemical Integrity in N-Acetylated Peptide Synthesis

Maintaining the stereochemical integrity of the D-phenylalanine residue is the most critical challenge in the synthesis of this compound. The activation of the carboxyl group of an N-acylated amino acid significantly increases the susceptibility of the α-carbon to racemization. bachem.comhighfine.comrsc.org

The primary mechanism for this racemization involves the formation of a 5-membered oxazolinone (or azlactone) intermediate. bachem.comrsc.org The N-acetyl group promotes the formation of this planar, achiral intermediate, from which the α-proton is easily abstracted by a base. Reprotonation can then occur from either face, leading to a mixture of D and L enantiomers. bachem.comrsc.orgslideshare.net This risk is considerably higher for N-acyl protected amino acids compared to those with urethane-type protecting groups (e.g., Boc, Fmoc), which are designed to suppress oxazolinone formation. bachem.comrsc.org

Several strategies are employed to control and minimize racemization during the coupling step:

Use of Racemization Suppressing Additives: Additives such as HOBt, its more acidic derivative 6-Cl-HOBt, HOAt, and OxymaPure are routinely added to the reaction. peptide.comhighfine.compeptide.com These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the oxazolinone. highfine.com

Selection of Base: The choice of base is critical. Stronger, sterically unhindered bases like triethylamine (B128534) (TEA) are known to promote racemization. highfine.com Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or sym-collidine, are preferred as they are less effective at abstracting the α-proton from the oxazolinone intermediate. bachem.comhighfine.comnih.gov

Choice of Coupling Reagent: Modern coupling reagents, such as HATU and other HOAt- or OxymaPure-based reagents, are designed to facilitate rapid coupling, which outcompetes the rate of racemization. peptide.comacs.org

Temperature Control: Performing the coupling reaction at lower temperatures (e.g., 0°C or below) can significantly reduce the rate of racemization. nih.gov

By carefully selecting the coupling reagent, additive, base, and reaction temperature, the risk of racemization can be effectively managed, ensuring the synthesis of this compound with high stereochemical purity.

Derivatization and Structural Modification Strategies for N Acetyl D Phenylalanylglycine

Synthesis of Organometallic Derivatives for Research Applications

The incorporation of metal ions into peptides can confer unique properties, such as catalytic activity or specific binding affinities, which are valuable for research applications. The synthesis of organometallic derivatives of peptides often involves the chelation of a metal ion by suitably positioned functional groups within the peptide backbone or its side chains.

While direct synthesis of organometallic derivatives of N-Acetyl-D-phenylalanylglycine is not extensively documented, the principles can be inferred from related structures. For instance, the synthesis of metal complexes with derivatives of amino acids is a well-established field. A relevant example is the synthesis of Fmoc-protected N(δ)-acetyl-N(δ)-(tert-butoxy)-L-ornithine, which acts as a precursor for a metal-chelating amino acid. nih.gov This precursor can be incorporated into peptides using standard solid-phase peptide synthesis. nih.gov Subsequent deprotection allows for the chelation of metal ions like zirconium(IV) and titanium(IV). nih.gov

A similar strategy could be envisioned for this compound. The glycine (B1666218) residue could be modified with a chelating moiety, or the peptide could be elongated with amino acids bearing side chains capable of coordinating a metal ion. The N-acetyl group and the phenyl ring of the D-phenylalanine residue could also potentially participate in metal coordination, depending on the specific metal and reaction conditions. The resulting organometallic derivatives could be used as catalysts, imaging agents, or tools to study metal-protein interactions.

Table 1: Potential Metal Ions for Organometallic Derivatives

| Metal Ion | Potential Application |

|---|---|

| Zirconium(IV) | Catalyst, Lewis acid |

| Titanium(IV) | Catalyst, Photoreactive probe |

| Ruthenium(II) | Photosensitizer, Catalyst |

| Gold(I) | Therapeutic agent, Catalyst |

Lipidation and Acylation for Modulating Peptide Characteristics in Model Systems

Lipidation and acylation are common strategies to enhance the membrane permeability and metabolic stability of peptides. These modifications involve the attachment of fatty acids or other acyl groups to the peptide.

For this compound, lipidation could be achieved by attaching a lipid chain to the N-terminus, the C-terminus, or a suitably modified side chain. For example, the glycine residue could be replaced by a lysine (B10760008) residue, and the ε-amino group of the lysine could be acylated with a fatty acid. This approach would create a lipopeptide with increased hydrophobicity, potentially facilitating its interaction with cell membranes in model systems.

Acylation can also be used to introduce other functionalities. For instance, the N-acetyl group of this compound could be replaced with a different acyl group to modulate its properties. The choice of the acyl group can influence the peptide's solubility, aggregation behavior, and biological activity.

Formation of Nitrile and Aldehyde Analogues for Mechanistic Probes

The conversion of the C-terminal carboxylic acid of a peptide to a nitrile or an aldehyde group creates a reactive "warhead" that can be used as a mechanistic probe, particularly for studying enzyme inhibition. These functional groups can react with active site residues of enzymes, leading to covalent modification and irreversible inhibition.

For this compound, the C-terminal glycine's carboxylic acid could be reduced to an aldehyde or converted to a nitrile. The resulting N-Acetyl-D-phenylalanylglycinal or N-Acetyl-D-phenylalanylglycinenitrile would be a potential inhibitor of peptidases that recognize the Phenylalanine-Glycine sequence. The aldehyde is a transition-state analogue inhibitor for serine and cysteine proteases, while the nitrile can also act as a covalent inhibitor.

The synthesis of peptide aldehydes and nitriles typically involves the reduction of the corresponding ester or the dehydration of an amide. These modifications provide valuable tools for identifying and characterizing the activity of proteases in complex biological systems.

Conjugation Chemistry for Advanced Research Constructs

Conjugation chemistry allows for the attachment of this compound to larger molecules, such as proteins, polymers, or fluorescent dyes, to create advanced research constructs. This enables a wide range of applications, including targeted delivery, bioimaging, and the development of novel biomaterials.

A common strategy for peptide conjugation is to introduce a reactive handle into the peptide that is orthogonal to the functional groups present in the target molecule. For example, an azide (B81097) or alkyne group could be incorporated into this compound, allowing for its conjugation to a molecule containing a complementary functional group via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition).

Another approach is to utilize the existing functional groups of the peptide. The C-terminal carboxylic acid can be activated and reacted with an amine-containing molecule to form an amide bond. While less specific, the phenyl ring of the D-phenylalanine could potentially be modified for conjugation, for example, through electrophilic aromatic substitution, though this would be a more challenging and less common approach.

An example of conjugation in a broader context is the use of a bifunctional linker, 4-(4-acetylphenoxy)butanoic acid (AcBut), to connect a targeting antibody to a cytotoxic agent in an antibody-drug conjugate (ADC). nih.gov A similar principle could be applied to conjugate this compound to a larger entity for specific research purposes.

Table 2: Examples of Conjugation Strategies

| Conjugation Strategy | Reactive Groups | Application |

|---|---|---|

| Click Chemistry | Azide, Alkyne | Site-specific labeling, Bioconjugation |

| Amide Bond Formation | Carboxylic Acid, Amine | Attachment to proteins or polymers |

Advanced Analytical Methodologies for N Acetyl D Phenylalanylglycine Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of N-Acetyl-D-phenylalanylglycine and for resolving its stereoisomers. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

For purity analysis, Reverse-Phase HPLC (RP-HPLC) is commonly used. In this mode, a nonpolar stationary phase is paired with a polar mobile phase, effectively separating the target compound from potential impurities based on differences in hydrophobicity.

Isomer analysis, specifically the separation of the D- and L-enantiomers (diastereomers if the glycine (B1666218) is substituted), requires a chiral environment. This is achieved through chiral chromatography, which can be performed in two primary ways:

Direct Chiral Separation : This is the most common approach, utilizing a Chiral Stationary Phase (CSP). CSPs are packed with a chiral selector that transiently interacts with the enantiomers to form short-lived diastereomeric complexes. phenomenex.com This differential interaction causes one enantiomer to be retained longer on the column than the other, enabling their separation. phenomenex.com Common CSPs for separating amino acid derivatives include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrins. phenomenex.comcsfarmacie.czwindows.net The choice of mobile phase, often a mixture of alkanes and alcohols for normal-phase or acetonitrile (B52724) and water for reversed-phase, is critical for optimizing resolution. csfarmacie.czresearchgate.net

Indirect Chiral Separation : This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomeric products have different physicochemical properties and can be separated on a standard achiral HPLC column. chiralpedia.com

The following table summarizes typical conditions for the chiral separation of amino acid derivatives, which are applicable to this compound.

| Parameter | Description | Typical Conditions |

| Stationary Phase | Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose tris(3,5-dimethylphenylcarbamate)); Cyclodextrin-based (e.g., β-cyclodextrin) phenomenex.comresearchgate.net |

| Mobile Phase | Normal Phase | Hexane/2-Propanol/Trifluoroacetic Acid csfarmacie.cz |

| Reversed Phase | Acetonitrile/Water; often with acidic or basic additives to improve peak shape researchgate.net | |

| Detector | UV-Vis Detector | Typically monitored at a wavelength where the phenyl group absorbs (e.g., ~254 nm). |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an indispensable tool for obtaining molecular weight information and for confirming the chemical structure of this compound through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like peptides. In ESI-MS, the sample solution is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI typically produces a protonated molecular ion, [M+H]⁺, in positive ion mode. The mass-to-charge ratio (m/z) of this ion allows for the accurate determination of the compound's monoisotopic molecular weight. ESI can also be operated in negative ion mode, where it detects the deprotonated molecule [M-H]⁻. nih.govnih.gov This technique is highly sensitive, often capable of detecting analytes at femtomole levels. nih.gov

Tandem Mass Spectrometry (MS/MS) provides definitive structural confirmation by fragmenting the isolated molecular ion and analyzing the resulting product ions. The process involves selecting the precursor ion (e.g., the [M+H]⁺ ion of this compound) and subjecting it to fragmentation, most commonly through Collision-Induced Dissociation (CID). frontiersin.org

In CID, the precursor ion is accelerated and collided with an inert gas (like nitrogen or argon), causing it to break at its weakest bonds. For peptides, fragmentation typically occurs along the amide backbone, producing characteristic 'b' and 'y' ions.

b-ions contain the N-terminus and are formed by cleavage of the peptide bond.

y-ions contain the C-terminus and are also formed by peptide bond cleavage.

The N-terminal acetylation of the dipeptide has a significant effect on fragmentation, often promoting the formation of b-ions and helping to improve the efficiency of sequencing. nih.gov The fragmentation pattern of this compound would yield specific b and y ions that confirm the sequence of the dipeptide (Phenylalanine-Glycine) and the presence of the N-terminal acetyl group.

The table below shows the predicted key fragmentation ions for this compound in positive ion MS/MS.

| Precursor Ion [M+H]⁺ | Fragment Ion | Structure | Predicted m/z |

| 265.12 | b₁ | N-Acetyl-D-phenylalanine immonium ion | 208.10 |

| 265.12 | y₁ | Glycine | 76.04 |

| 265.12 | Immonium ion (Phe) | Phenylalanine immonium ion | 120.08 |

Chemical Derivatization Strategies for Enhanced Chromatographic and Mass Spectrometric Detection

Chemical derivatization is a strategy used to modify the chemical structure of an analyte to improve its analytical properties. For this compound, derivatization can enhance volatility for gas chromatography or improve detection sensitivity and chromatographic separation in HPLC and MS. actascientific.com

For Enhanced HPLC Detection: Pre-column derivatization involves reacting the analyte with a labeling reagent before it enters the HPLC column. lcms.czcreative-proteomics.com Reagents that attach a fluorescent or UV-active tag are often used.

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. This would be applicable if the N-acetyl group were absent. lcms.czcreative-proteomics.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. creative-proteomics.com

Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): A chiral derivatizing agent used to determine the stereochemistry of amino acids by forming diastereomers that can be separated by standard RP-HPLC. nih.gov

For Gas Chromatography-Mass Spectrometry (GC-MS): Amino acids and their derivatives are typically non-volatile and require derivatization to be analyzed by GC. A two-step process is common:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl ester) to increase volatility. sigmaaldrich.com

Acylation: The amino group is blocked, for example, by reacting it with an anhydride (B1165640) like trifluoroacetic anhydride (TFAA). sigmaaldrich.com This step is already accomplished in this compound by the acetyl group. Therefore, only esterification of the C-terminal carboxyl group would be necessary.

For Enhanced Mass Spectrometry Detection:

Permethylation: This process replaces all active hydrogens (on hydroxyl and amide groups) with methyl groups. It is a common derivatization method that stabilizes the structure of glycans and peptides, improving ionization efficiency and leading to more predictable fragmentation patterns in MS/MS analysis. nih.govnih.gov

| Derivatization Agent | Purpose | Applicable Technique |

| FDAA (Marfey's Reagent) | Chiral resolution | HPLC nih.gov |

| FMOC-Cl | Enhanced fluorescence detection | HPLC creative-proteomics.com |

| Methanolic HCl | Esterification for volatility | GC-MS sigmaaldrich.com |

| Permethylation Reagents | Improved ionization and fragmentation | MS, LC-MS nih.gov |

General Spectroscopic Techniques for Structural Elucidation in Research

In addition to chromatography and mass spectrometry, other spectroscopic techniques are vital for the complete structural elucidation of this compound in a research context.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining molecular structure.

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms in the molecule. For this compound, distinct signals would be observed for the protons of the phenyl ring, the α-protons of both amino acid residues, the glycine CH₂, and the acetyl methyl group. magritek.com

¹³C NMR: Provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. zenodo.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the unambiguous assignment of all proton and carbon signals and confirming the sequence and structure of the dipeptide.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the amide bonds (N-H stretch and C=O stretch, known as Amide I and Amide II bands), the carboxylic acid group (broad O-H stretch and C=O stretch), and C-H bonds of the aromatic ring and aliphatic chain. zenodo.org Advanced techniques like 2D IR spectroscopy can even be used to detect structural polymorphisms in acetylated peptide aggregates. digitellinc.com

Computational and Theoretical Investigations of N Acetyl D Phenylalanylglycine

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling of N-Acetyl-D-phenylalanylglycine allows for the exploration of its three-dimensional structure and the various shapes, or conformations, it can adopt. The flexibility of the peptide backbone and the rotational freedom of the side chain of the D-phenylalanine residue result in a complex conformational landscape.

Conformational analysis of similar N-acetylated amino acid amides has been extensively studied using empirical energy functions to identify numerous energy minima. researchgate.net These studies highlight that the conformation with the lowest energy is not always the most statistically probable, underscoring the importance of considering conformational librations when comparing theoretical and experimental data. researchgate.net For dipeptides, the conformational space is often described by the Ramachandran angles (φ and ψ) of the peptide backbone. The structures are typically "capped" with acetyl and N-methyl groups at the N-terminus and C-terminus, respectively, to mimic a peptide environment. nih.gov

The conformational preferences of peptides are influenced by a variety of non-covalent interactions. In some cases, intramolecular hydrogen bonds can stabilize specific conformations. For instance, studies on N-acetyl-L-alanine-N'-methylamide have shown an equilibrium between a non-hydrogen-bonded form at higher temperatures and an intramolecularly hydrogen-bonded form at lower temperatures. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of this compound. These calculations can reveal details about the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Ab initio molecular orbital computations have been used to explore the full conformational space of related molecules like N-acetyl-L-tryptophan-N-methylamide. conicet.gov.ar Such studies analyze the relative stabilities of different conformers based on sidechain-backbone interactions. conicet.gov.ar The electronic properties, such as the molecular electrostatic potential, can be calculated to understand how the molecule interacts with other molecules. nih.gov

These computational methods can also predict the reactivity of the molecule by identifying regions that are susceptible to nucleophilic or electrophilic attack. This information is crucial for understanding potential chemical transformations and interactions with biological targets.

Theoretical Studies on Intermolecular Interactions and Hydration Kinetics

Theoretical studies are employed to investigate how this compound interacts with other molecules, including water (hydration). The nature and strength of these intermolecular forces are critical for its behavior in a biological environment.

Interactions such as hydrogen bonds play a significant role. For example, studies on N-acetylglycine have shown that intramolecular hydrogen bonds in N-acetylated amino acids are generally stronger than those in their non-acetylated counterparts. researchgate.net The indole (B1671886) sidechain of tryptophan in N-acetyl-L-tryptophan-N-methylamide, for instance, has both hydrophobic and hydrophilic characteristics, allowing it to partition at hydrophobic-hydrophilic interfaces. conicet.gov.ar It has been suggested that the indole N-H groups can form hydrogen bonds with the aqueous interface. conicet.gov.ar

Prediction of Biological Activity through In Silico Approaches

In silico methods are increasingly used in the early stages of drug discovery to predict the potential biological activities of compounds. windows.netnih.govnih.gov These approaches can help prioritize compounds for further experimental testing by identifying likely biological targets and predicting pharmacokinetic properties. windows.netnih.govnih.gov

Various online tools and software can be used to predict a range of properties. For instance, Molinspiration software has been used to predict kinase inhibitor activity, while other platforms can assess properties related to enzyme inhibition and G-protein coupled receptor (GPCR) ligand activity. windows.netnih.govnih.gov

Biochemical and Enzymatic Interactions of N Acetyl D Phenylalanylglycine

Enzyme-Substrate and Enzyme-Inhibitor Binding Studies

The interaction of N-Acetyl-D-phenylalanylglycine with proteolytic enzymes is fundamentally governed by the three-dimensional architecture of the enzyme's active site. The D-configuration of the phenylalanine residue presents a significant stereochemical challenge to enzymes that are predominantly specific for L-amino acids, leading to varied and informative binding and inhibition patterns.

Papain, a well-characterized cysteine protease, exhibits a strong preference for substrates containing L-amino acids. However, it can interact with and hydrolyze substrates with D-amino acid residues, albeit at a significantly reduced rate. Studies on the enantiomeric pair, N-acetyl-L-phenylalanylglycine 4-nitroanilide and this compound 4-nitroanilide, have provided quantitative insights into this stereochemical selectivity. nih.gov

Table 1: Kinetic Parameters for Papain-Catalyzed Hydrolysis of N-Acetyl-phenylalanylglycine 4-nitroanilides

| Substrate (Enantiomer) | kcat/Km (M⁻¹s⁻¹) | Stereochemical Selectivity Ratio ((kcat/Km)L / (kcat/Km)D) |

| N-Acetyl-L -phenylalanylglycine 4-nitroanilide | 2040 ± 48 | ~345 |

| N-Acetyl-D -phenylalanylglycine 4-nitroanilide | 5.9 ± 0.07 | |

| Data sourced from a study conducted at pH 6.0, I 0.1, in 8.3% (v/v) NN-dimethylformamide at 25°C. nih.gov |

The data clearly demonstrates that papain hydrolyzes the L-enantiomer approximately 345 times more efficiently than the D-enantiomer. nih.gov This pronounced selectivity is a hallmark of the enzyme's active site, which is finely tuned to accommodate the specific stereochemistry of L-amino acids. acs.orgnih.gov Despite this, the fact that the D-enantiomer is hydrolyzed at all indicates that it can bind to the active site. Model-building studies suggest that the phenyl ring of the D-phenylalanyl residue can still make hydrophobic contacts within the S2 subsite of papain, which is a critical determinant of substrate binding. nih.gov The primary difference in binding appears to be the positioning of the β-methylene group. nih.gov

Pepsin, an aspartic protease, functions with a different catalytic mechanism than cysteine proteases, utilizing two aspartate residues in its active site to activate a water molecule for peptide bond hydrolysis. nih.gov Aspartic proteases are known for their role in digestion and are generally active at acidic pH. nih.govresearchgate.netrsc.org

Inhibition studies using product analogues like N-acetyl-L-phenylalanine have demonstrated non-competitive inhibition patterns against substrates like N-acetyl-L-phenylalanyl-L-phenylalanylglycine. nih.gov This suggests an ordered release of products and points to a complex mechanism that may involve an amino-enzyme intermediate. nih.gov N-Acetyl-D-phenylalanine derivatives would be expected to act as inhibitors, although likely weaker than their L-counterparts due to stereochemical hindrance in the active site. The enzyme's active site cleft is structured to optimally bind L-amino acid chains, and the D-configuration would likely result in a suboptimal fit, reducing binding affinity and inhibitory potency.

pH Dependence of Enzymatic Reactions Involving this compound

The catalytic activity of enzymes is profoundly influenced by pH, as the ionization state of amino acid residues in the active site and on the substrate is critical for binding and catalysis.

For pepsin , the situation is different. It functions under highly acidic conditions, with a maximum activity typically around pH 2. researchgate.netrsc.org The pH-dependence of pepsin-catalyzed hydrolysis of N-acetyl-L-phenylalanyl peptides is controlled by the ionization of two groups on the free enzyme with apparent pKa values of approximately 1.0 and 4.7. nih.govnih.gov These are believed to be the two catalytic aspartate residues in the active site. nih.gov Studies on various acylated dipeptides show that the pH-rate profiles are crucial for elucidating the reaction mechanism. nih.govacs.orgnih.gov The interaction with this compound would be similarly governed by this acidic pH optimum, with any potential hydrolysis or inhibition being most significant at low pH values.

Stereochemical Specificity in Enzyme-Catalyzed Biotransformations

Enzymes are renowned for their high degree of stereochemical specificity, often catalyzing reactions with only one of a pair of enantiomers. capes.gov.br The use of substrates like this compound is a classic method to probe this specificity.

As detailed in section 6.1.1, the biotransformation (hydrolysis) of N-acetyl-phenylalanylglycine derivatives by the cysteine protease papain is highly stereospecific. The enzyme favors the L-enantiomer over the D-enantiomer by a factor of over 300. nih.gov This high degree of selectivity underscores the precise geometric arrangement required within the enzyme's active site for efficient catalysis. acs.orgnih.gov While the D-isomer can bind, its orientation is not conducive to the high-energy transition state required for rapid bond cleavage. nih.govnih.gov

Similarly, studies investigating the inhibition of papain by enantiomeric aldehydes (N-acetyl-D- and N-acetyl-L-phenylalanylglycinal) show that both form a thiohemiacetal with the active site cysteine. nih.gov However, the D-inhibitor binds only about 5-fold less tightly than the L-inhibitor, suggesting that the initial binding (S2 subsite interaction) is less stereoselective than the subsequent catalytic steps. nih.gov This highlights that stereospecificity is not just a matter of binding, but of achieving the correct orientation for catalysis.

Role of this compound in Peptide Metabolism and Degradation Pathways

The metabolic fate of peptides is largely determined by their susceptibility to proteases and peptidases. The inclusion of a D-amino acid and an N-terminal acetyl group, as in this compound, has profound implications for its metabolic stability.

Most proteases in higher organisms are highly specific for peptides composed of L-amino acids. Consequently, peptides containing D-amino acids are generally resistant to proteolysis, which significantly increases their biological half-life. acs.orgnih.govnih.gov This resistance is a key reason for the therapeutic interest in D-amino acid-containing peptides. nih.gov

Furthermore, the N-terminal acetyl group provides an additional layer of protection. Many exopeptidases, which cleave peptides from the N-terminus, are blocked by N-terminal modifications like acetylation. nih.gov This "capping" strategy is observed in many natural peptides and hormones to enhance their stability. nih.gov

The breakdown of this compound, if it occurs, would likely be a slow process. It might involve specialized enzymes capable of processing D-amino acids or N-acetylated compounds. For instance, enzymes known as D-amino acid oxidases can degrade free D-amino acids. nih.gov There are also specific D-amino-acid N-acetyltransferases that catalyze the transfer of an acetyl group to D-amino acids, a process involved in their metabolism. ontosight.aiwikipedia.org The degradation of the entire peptide would likely require initial, slow cleavage by a non-specific protease, followed by the action of such specialized enzymes on the resulting N-acetyl-D-phenylalanine and glycine (B1666218) fragments. The N-acetylation of aromatic D-amino acids is a known metabolic pathway. nih.gov

Biological Activities of N Acetyl D Phenylalanylglycine in Pre Clinical and in Vitro Models

Modulation of Enzyme Activity in Model Systems

The structure of N-Acetyl-D-phenylalanylglycine suggests a potential to interact with and modulate the activity of various enzymes, particularly peptidases. The N-terminal acetylation and the presence of a D-amino acid are known modifications that can alter the susceptibility of peptides to enzymatic degradation.

Research has identified a family of enzymes, the M20 peptidases, that are involved in the metabolism of N-acyl amino acids. elifesciences.org One such enzyme, PM20D1, is a secreted enzyme that can both synthesize and hydrolyze N-acyl amino acids. elifesciences.org While direct studies on this compound are limited, the activity of M20 peptidases on N-acetylated amino acids suggests a potential metabolic pathway for this compound. elifesciences.org Another enzyme, fatty acid amide hydrolase (FAAH), has also been shown to have activity towards N-acyl amino acids, further expanding the potential enzymatic interactions. elifesciences.org

The N-acetyl group at the N-terminus of peptides is known to protect against degradation by exopeptidases, which are enzymes that cleave amino acids from the ends of a peptide chain. creative-peptides.com This protective feature can lead to a longer biological half-life and sustained activity.

Influence on Cellular Signaling and Biochemical Pathways

The influence of this compound on cellular signaling is an area of emerging research. While direct evidence is not abundant, the activities of related N-acetylated compounds provide some insights into potential mechanisms. For instance, N-acetylglucosamine (GlcNAc), an amino sugar, has been shown to influence cell signaling through the post-translational modification of proteins, such as transcription factors. nih.govresearchgate.net

N-acetylated molecules can participate in various biochemical pathways. For example, N-acetylation is a common post-translational modification of proteins in eukaryotes, affecting their stability and function. hmdb.ca The enzymes responsible for this process are N-acetyltransferases (NATs). hmdb.ca While these enzymes typically act on proteins, the potential for interaction with smaller N-acetylated molecules like this compound cannot be entirely ruled out and warrants further investigation.

In the context of reactive oxygen species (ROS), N-acetyl-L-cysteine (NAC) is a well-known antioxidant that can influence redox-sensitive signaling pathways. nih.gov The structural similarity of the N-acetyl group suggests that N-acetylated peptides could potentially have roles in modulating cellular responses to oxidative stress, although this is speculative and requires experimental validation for this compound.

Research into Novel Sensory and Flavor-Modulating Properties ("Kokumi" Activity)

A significant area of research for N-acetylated amino acids and peptides is their role in taste perception, specifically as "kokumi" substances. Kokumi is a Japanese term that describes a sensation of richness, continuity, and mouthfulness that enhances the five basic tastes (sweet, sour, salty, bitter, and umami). nih.govresearchgate.net

Studies have shown that certain N-acetylated amino acids, including N-acetyl-phenylalanine (N-acetyl-Phe), exhibit kokumi properties. nih.gov These compounds can enhance sweet, umami, and salty tastes. nih.gov The mechanism of kokumi perception is thought to involve the activation of the calcium-sensing receptor (CaSR) on the tongue. researchgate.net

Given that this compound contains an N-acetylated phenylalanine residue, it is plausible that it could also possess kokumi activity. Research on other kokumi peptides, such as γ-glutamyl-valyl-glycine (γ-Glu-Val-Gly), has demonstrated their ability to enhance the flavors of various foods. researchgate.net This suggests a potential application for this compound in the food industry as a flavor modulator.

| Compound | Reported Kokumi Activity | Mechanism of Action | Reference |

|---|---|---|---|

| N-acetyl-phenylalanine | Enhances sweet, umami, and salt tastes | Likely activation of the calcium-sensing receptor (CaSR) | nih.gov |

| γ-Glutamyl-valyl-glycine | Enhances sweetness, saltiness, and umami; provides continuity and mouthfulness | Activation of the calcium-sensing receptor (CaSR) | researchgate.net |

| Glutathione (GSH) | Identified as a kokumi-active substance | Modulation of the calcium-sensing receptor (CaSR) | nih.gov |

Effects on Peptide Stability and Permeation in Ex Vivo and Animal Tissue Models

A major challenge in the development of peptide-based therapeutics is their poor stability in biological systems due to rapid degradation by proteases. nih.govresearchgate.net Chemical modifications, such as N-terminal acetylation and the incorporation of D-amino acids, are common strategies to enhance peptide stability. creative-peptides.comnih.gov

This compound incorporates both of these stabilizing features. The N-acetyl group protects the peptide from aminopeptidases. creative-peptides.com Research on N-terminally acetylated peptide nanofilaments has shown a significant increase in their proteolytic stability in human plasma, particularly for anionic peptide sequences. nih.gov

The substitution of naturally occurring L-amino acids with their D-enantiomers renders peptides resistant to degradation by proteases, which are stereospecific for L-amino acids. nih.gov This modification can significantly increase the half-life of a peptide. creative-peptides.com For example, a degradation study of a cell-penetrating peptide identified specific residues that were critical for metabolic stability, and their replacement with D-amino acids improved the peptide's serum half-life. csic.es

These structural modifications suggest that this compound would exhibit enhanced stability in ex vivo and animal tissue models compared to its unmodified L-amino acid counterpart. This increased stability is a crucial factor for its potential biological applications.

| Structural Modification | Effect on Peptide Stability | Mechanism | Reference |

|---|---|---|---|

| N-terminal Acetylation | Increases resistance to exopeptidases | Blocks the N-terminus from enzymatic cleavage | creative-peptides.com |

| D-amino Acid Substitution | Increases resistance to proteases | Proteases are stereospecific for L-amino acids | nih.gov |

Role in Metabolic Processes and Acetylation Dynamics

The metabolism of this compound is likely influenced by its N-acetyl group. N-acetylation is a fundamental metabolic process. Acetyl-CoA is a key metabolite that serves as the acetyl donor for the acetylation of various molecules, including proteins. nih.gov The enzymes that catalyze the transfer of an acetyl group are known as acetyltransferases. hmdb.ca

The biosynthesis of N-acylated amino acids can occur through the action of specific N-acyltransferases or through the breakdown of larger N-acetylated proteins. hmdb.ca The degradation of N-acetylated peptides can release N-acetylated amino acids, which can then be further metabolized. hmdb.ca For instance, aminoacylase (B1246476) I is an enzyme that can catalyze the removal of the acetyl group from N-acetylated amino acids. hmdb.ca

Future Research Directions and Unexplored Avenues for N Acetyl D Phenylalanylglycine

Development of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of N-Acetyl-D-phenylalanylglycine itself is a known process, but the future lies in the development of more complex derivatives. This involves creating novel analogues by modifying the peptide backbone or the side chains of the amino acid residues. Advanced synthetic strategies could include enzymatic synthesis, which can offer higher specificity and milder reaction conditions compared to traditional chemical methods. For instance, enzymes like N-acyl-D-amino acid amidohydrolase could be engineered to produce specific derivatives. Another avenue is the use of solid-phase peptide synthesis (SPPS) which allows for the sequential addition of amino acids to create longer and more complex peptide chains incorporating this compound. Research could also focus on developing chemo-enzymatic methods that combine the efficiency of chemical synthesis with the selectivity of enzymatic catalysis to generate novel derivatives with unique properties.

Elucidation of Broader Biological Roles and Pathways

The biological functions of many N-acyl amino acids, a class to which this compound belongs, are still being uncovered. mdpi.com While the roles of related compounds like N-arachidonoylethanolamine (anandamide) as endocannabinoids are well-studied, the specific biological activities of this compound are not well-defined. nih.gov Future research should aim to identify its potential molecular targets and signaling pathways. This could involve screening for its binding affinity to various receptors, enzymes, and ion channels. Techniques such as affinity chromatography and mass spectrometry can be employed to identify its interacting partners within a cell. Furthermore, studying its metabolic fate—how it is synthesized, degraded, and transported within biological systems—will be crucial to understanding its physiological relevance. nih.gov Investigating its potential role in neurological processes, metabolic regulation, or as a biomarker for certain diseases could reveal novel therapeutic or diagnostic applications.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic view of the biological impact of this compound, future studies should leverage multi-omics data integration. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of cellular responses to the compound. For instance, by treating cells or model organisms with this compound and analyzing the resulting changes across these different "omic" layers, researchers can identify correlated regulatory features and affected biological pathways. nih.govresearchgate.net This can help in understanding its mechanism of action on a systemic level. nih.govyoutube.com The integration of these large datasets requires sophisticated bioinformatics tools and computational models to identify meaningful patterns and generate new hypotheses about the compound's function. researchgate.netuv.es

Applications in Biomaterial Science and Peptide Engineering

The unique chemical structure of this compound makes it a candidate for incorporation into novel biomaterials. Peptides are increasingly being used in tissue engineering and regenerative medicine due to their biocompatibility and ability to mimic the extracellular matrix. nih.gov Future research could explore the self-assembly properties of this compound or its derivatives to form hydrogels, nanofibers, or other nanostructures. These materials could be designed for applications such as drug delivery, cell culture scaffolds, or as coatings for medical implants. nih.gov Peptide engineering, potentially guided by computational modeling and machine learning, could be used to design new sequences incorporating this compound that exhibit specific physical and biological properties. nih.gov For example, the dipeptide could be incorporated into larger peptide sequences to enhance their stability, control their assembly, or introduce specific bioactive functionalities.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-Acetyl-D-phenylalanylglycine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of peptide derivatives like this compound typically employs carbodiimide-based coupling reagents (e.g., EDC) to activate carboxyl groups for amide bond formation . Key parameters include:

- Temperature : Maintain 0–4°C during activation to minimize side reactions.

- pH : Optimize between 4.5–6.5 to balance reactivity and stability of intermediates.

- Molar Ratios : Use a 1.2:1 molar excess of EDC relative to the carboxyl component to ensure complete activation .

- Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient is recommended for isolating the target compound .

Q. How can researchers validate the stereochemical purity of this compound?

- Methodological Answer : Chiral purity is critical due to the presence of D-amino acids. Use:

- Circular Dichroism (CD) : Compare spectra with known D/L-configuration standards to confirm chiral integrity .

- Chiral HPLC : Employ columns like Chirobiotic T™ with mobile phases containing copper(II) ions to resolve enantiomers .

- NMR Spectroscopy : Analyze coupling constants in -NMR for diastereomeric splitting patterns in prochiral environments .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies suggest:

- Temperature : Store at −20°C in lyophilized form to prevent hydrolysis of the acetyl group.

- Light Sensitivity : Protect from UV light using amber vials, as aromatic side chains (e.g., phenylalanine) may undergo photodegradation .

- Humidity : Use desiccants in storage containers to avoid peptide bond cleavage via moisture-induced hydrolysis .

Advanced Research Questions

Q. How can contradictory data in mass spectrometry (MS) and nuclear magnetic resonance (NMR) characterizations be resolved for this compound?

- Methodological Answer : Discrepancies often arise from impurities or isotopic variants. Strategies include:

- High-Resolution MS (HRMS) : Confirm molecular formula accuracy (e.g., ) and rule out adducts (e.g., sodium/potassium ions) .

- 2D-NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish between structural isomers or degradation products .

- Supplementary Techniques : Pair with IR spectroscopy to validate carbonyl stretching frequencies (~1650–1700 cm) for acetyl and amide groups .

Q. What experimental designs are optimal for studying the biological interactions of this compound with enzyme targets?

- Methodological Answer : Use kinetic assays and structural modeling:

- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a carboxymethylated dextran chip to measure binding kinetics (e.g., ) with proteases or receptors .

- Molecular Dynamics (MD) Simulations : Model peptide-enzyme interactions using force fields (e.g., AMBER) to predict binding pockets and conformational flexibility .

- Mutagenesis Studies : Validate computational predictions by mutating key residues (e.g., catalytic triads) in the enzyme and measuring activity changes .

Q. How do solvent polarity and pH affect the aggregation propensity of this compound in aqueous solutions?

- Methodological Answer : Monitor aggregation via:

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius changes under varying pH (4–9) and ionic strength (0–150 mM NaCl) .

- Thioflavin T Assays : Test for amyloid-like fibril formation at neutral pH, common in peptides with hydrophobic residues .

- Circular Dichroism (CD) : Track secondary structural shifts (e.g., β-sheet formation) correlated with aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.